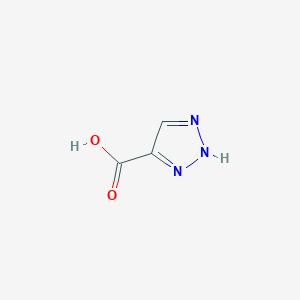

1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring fused with a carboxylic acid group. Its structural versatility allows for diverse substitutions at the 1-position (N1) and modifications to the carboxylic acid moiety, enabling applications in pharmaceuticals, agrochemicals, and materials science . The compound is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures high regioselectivity and yield . Notably, derivatives like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit unique conformational properties, such as a kink-like structure with perpendicular phenyl and triazole rings, as revealed by X-ray crystallography . This geometry enhances intramolecular hydrogen bonding, influencing biological activity and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, also known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent . The reaction proceeds with high regioselectivity and yields the desired triazole product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields . The use of continuous flow conditions also enables the bypassing of gaseous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: The compound is employed in bioconjugation chemistry for labeling and tracking biomolecules.

Medicine: It serves as a core structure in the development of pharmaceuticals, including antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazole-4-carboxylic acid involves its ability to interact with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Substituents at the N1 position and modifications to the carboxylic acid group significantly alter the compound’s properties. Key derivatives include:

Key Observations :

- Antibacterial Activity: The 2-aminophenyl derivative’s kinked structure facilitates interactions with bacterial targets, showing MIC values of 8–16 µg/mL against Vibrio cholerae .

- Thermal Stability : Ethoxyphenyl derivatives undergo decarboxylation under heat, limiting their use in high-temperature applications .

- Bioactivity vs. Acidity: Carboxylic acid derivatives generally exhibit lower cell permeability than amide analogs due to high acidity (e.g., pKa ~3–4), which promotes non-selective binding .

Anticancer Activity

- Thiazol-2-yl Derivatives: Exhibit zwitterionic properties, enhancing uptake in cancer cells (e.g., 40% growth inhibition in LOX IMVI melanoma cells) .

- Amide vs. Acid : Amides (e.g., 1-(4-chlorophenyl)-5-CF₃-triazole-4-carboxamide) show superior activity due to reduced acidity and improved membrane permeability .

Metal Coordination

- Cobalt Complexes : [Co(Hmpta)₂(H₂O)₂] (H₂ptza = 5-methyl-1-pyrazol-3-yl-triazole-4-carboxylic acid) forms 3D supramolecular structures via hydrogen bonding, useful in photostabilizers .

- Copper Complexes : Cu(L²)₂ (HL² = 1-(4-iodophenyl)-5-methyl-triazole-4-carboxylic acid) exhibits strong Hirshfeld surface interactions (O⋯H/H⋯O = 24.3%) .

Biological Activity

1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, supported by various studies and data.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a study synthesized N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides which showed significant cytotoxic activity at nanomolar concentrations against human leukemic T cells (Jurkat cells) with a GI50 value ranging from 0.63 to 0.69 μM .

Case Study: Cytotoxicity in Cancer Cell Lines

A specific derivative, compound 4a, demonstrated remarkable antiproliferative activity against leukemia cell lines (e.g., SR, MOLT-4) and solid tumors such as renal (UO-31) and melanoma (LOX IMVI) with GI50 values of 0.15 μM . The study indicated that compound 4a induced morphological changes typical of apoptosis in Jurkat T-cells and did not intercalate with DNA, suggesting a unique mechanism of action.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A notable finding was that certain derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

Table: Antimicrobial Activity of Selected Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Escherichia coli | 16 µg/mL |

| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Candida albicans | 8 µg/mL |

This table summarizes the effectiveness of selected triazole derivatives against various pathogens. The results indicate that structural modifications significantly influence antimicrobial potency.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal capabilities. One study reported that this compound exhibited antifungal activity slightly superior to established antifungal agents . This finding positions it as a potential candidate for developing new antifungal therapies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications at specific positions on the triazole ring can enhance or diminish their biological efficacy. For example, the presence of electron-withdrawing groups has been associated with increased antiproliferative activity .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 1H-1,2,3-triazole-4-carboxylic acid derivatives, and how can purity challenges be addressed?

Methodological Answer: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing triazole cores. For carboxylic acid derivatives, post-synthetic hydrolysis of ester precursors (e.g., methyl 1-substituted triazole-4-carboxylates) under basic conditions is common. For example, hydrolysis of methyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate without intermediate isolation yields the carboxylic acid in high purity (>95%) . Challenges in purification due to polar functional groups can be mitigated using reverse-phase chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : The carboxylic proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d6. Substituent effects on the triazole ring (e.g., electron-withdrawing groups) shift proton signals predictably .

- X-ray crystallography : SHELXL refinement (via the SHELX suite) is widely used for small-molecule structural validation. For example, 1-(2-acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid was confirmed via C–H···O interactions in its crystal lattice .

Q. What in vitro assays are suitable for initial screening of antitumor activity in triazole-carboxylic acid derivatives?

Methodological Answer: Use the NCI-60 human tumor cell line screen to assess growth inhibition (GP%). For instance:

- NCI-H522 lung cancer cells : Derivatives like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed GP = 68.09% .

- LOX IMVI melanoma cells : 5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid achieved GP = 62.25% .

Dose-response curves (1–100 µM) and comparative analysis with amide analogs (which often show higher activity due to improved cell permeability) are critical .

Advanced Research Questions

Q. How can structural modifications to this compound improve selectivity for cancer targets like c-Met kinase?

Methodological Answer:

- Electron-deficient substituents : Introduce 4-chlorophenyl or trifluoromethyl groups at position 1 or 5 to enhance binding to kinase ATP pockets. For example, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide showed c-Met inhibition (IC50 = 12 nM) .

- Zwitterionic derivatives : Neutralize carboxylic acid’s high acidity (pKa ~3.5) by introducing basic moieties (e.g., morpholinophenyl) to improve membrane permeability .

Q. How do researchers resolve contradictions in biological activity between carboxylic acid derivatives and their amide analogs?

Methodological Answer:

- Acidity-driven non-selective binding : Carboxylic acids exhibit lower activity due to ionization at physiological pH, reducing cell permeability. Use logP measurements (e.g., octanol/water partitioning) to correlate hydrophilicity with reduced efficacy .

- Zwitterionic intermediates : Derivatives like 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show enhanced activity (GP = 62.47% in NCI-H522) due to balanced solubility and permeability .

Q. What strategies optimize in vivo pharmacokinetics of triazole-carboxylic acid-based therapeutics?

Methodological Answer:

- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl esters) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active acid form .

- Co-crystallization : Improve solubility via co-crystals with nicotinamide or caffeine. For example, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid co-crystals increased aqueous solubility by 15-fold .

Q. How can computational methods predict the bioactivity of novel triazole-carboxylic acid derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against targets like c-Met (PDB: 3LQ8) to prioritize synthesis. Substituent interactions (e.g., π-stacking with Phe1223) correlate with inhibitory activity .

- QSAR models : Use Hammett σ constants for substituents to predict electronic effects on carboxylic acid reactivity and binding .

Properties

IUPAC Name |

2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODOEDLCNTSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168192 | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-70-2 | |

| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.